molecular formula C18H18N4O4 B13367942 N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B13367942
M. Wt: 354.4 g/mol
InChI Key: ZIBSOCZVCVTKFH-UHFFFAOYSA-N
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Description

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a combination of triazole and pyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyran ring may enhance the compound’s stability and facilitate its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality can enhance its effectiveness in specific contexts, such as targeted drug delivery or advanced material synthesis .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

5-methoxy-4-oxo-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]pyran-2-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-10(2)16-20-17(22-21-16)11-5-4-6-12(7-11)19-18(24)14-8-13(23)15(25-3)9-26-14/h4-10H,1-3H3,(H,19,24)(H,20,21,22)

InChI Key

ZIBSOCZVCVTKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)C(=CO3)OC

Origin of Product

United States

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